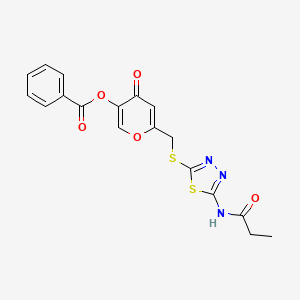

![molecular formula C14H12N4S B2682661 4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-78-3](/img/structure/B2682661.png)

4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

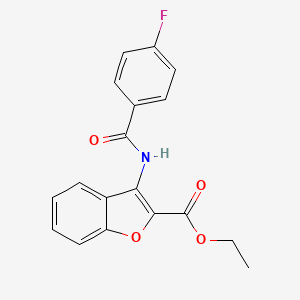

“4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a chemical compound with the molecular formula C14H12N4S and a molecular weight of 268.337 . It is used for research purposes .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, involves appropriate synthetic routes . The structures of these derivatives are confirmed by spectroscopic techniques like infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The molecular structure of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” consists of a benzyl group, a pyridin-4-yl group, and a 1,2,4-triazole-3-thiol group . The triazole ring in the structure contains two carbon and three nitrogen atoms .Chemical Reactions Analysis

Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” include a molecular weight of 268.337 and a molecular formula of C14H12N4S .Applications De Recherche Scientifique

Pharmacological Potentials

Triazole compounds, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Anticonvulsant Activity

The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones exhibited anticonvulsant activity . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could potentially be used in the treatment of seizures and related disorders.

Antitumor Activity

The derivative 5-(pyridin-4yl)-1,2,4-triazole-3-thiones also showed antitumor activity . This indicates that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in cancer treatment.

Antimicrobial Activity

Compounds containing the 1,2,4-triazole ring in their structure, including “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol”, are characterised by multidirectional biological activity, including significant antibacterial activity . This suggests potential use in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens.

Anticancer Activity

A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the development of new anticancer drugs.

Metal-Organic Frameworks

Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4 H -1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized . This suggests that “4-Benzyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” could be used in the synthesis of metal-organic frameworks, which have applications in gas storage, separation, and catalysis.

Mécanisme D'action

Propriétés

IUPAC Name |

4-benzyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14-17-16-13(12-6-8-15-9-7-12)18(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPAKJNMGGTEHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2682588.png)

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)